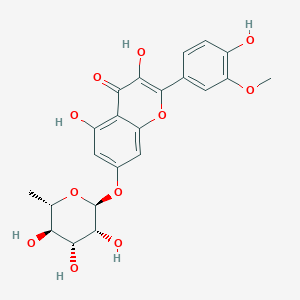

Isorhamnetin 7-O-alpha-L-rhamnoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

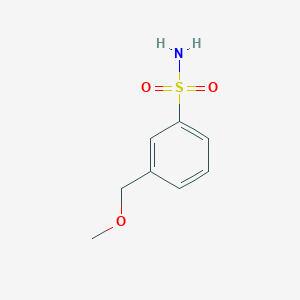

Isorhamnetin 7-O-alpha-L-rhamnoside is a plant secondary metabolite and belongs to the class of isorhamnetin compounds . It is mainly found in many plants such as buckthorn, citrus, etc . It is a yellow crystalline solid with a bitter taste . It is stable under acidic and neutral conditions but easily hydrolyzed under alkaline conditions .

Synthesis Analysis

The enzyme 3-methylquercetin 7-O-methyltransferase uses S-adenosyl methionine and 5,7,3’,4’-tetrahydroxy-3-methoxyflavone (isorhamnetin) to produce S-adenosylhomocysteine and 5,3’,4’-trihydroxy-3,7-dimethoxyflavone (rhamnazin) .Molecular Structure Analysis

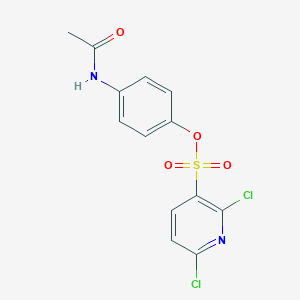

The molecular formula of this compound is C22H22O11 . Its molecular weight is 462.41 . The structure of this compound includes a flavonoid backbone, which is a common structure in many plant secondary metabolites .Chemical Reactions Analysis

This compound has been found to have binding affinity with COVID-19 virus main protease . It has also been reported to exhibit diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis .Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid . It has a bitter taste and is stable under acidic and neutral conditions but easily hydrolyzed under alkaline conditions .科学的研究の応用

Pharmacological Effects

Isorhamnetin, a key active ingredient in Hippophae rhamnoides L. and Ginkgo biloba L., exhibits extensive pharmacological activities. These include cardiovascular and cerebrovascular protection, anti-tumor, anti-inflammatory, and anti-oxidative properties. Isorhamnetin's mechanisms involve the regulation of key signaling pathways and cytokines (Gong et al., 2020).

Cardiovascular Health

Isorhamnetin has shown promise in cardiovascular health, particularly in inhibiting atherosclerosis. A study found that Isorhamnetin attenuates atherosclerosis in mice by inhibiting macrophage apoptosis through PI3K/AKT activation and HO-1 induction (Luo et al., 2015).

Anticancer Properties

Isorhamnetin has been identified as a potential anticancer agent. Its efficacy against various cancer cells, including hepatocellular carcinoma, lung cancer, and colon cancer, has been demonstrated through different mechanisms, such as apoptosis induction and cell cycle arrest (Teng et al., 2006), (Li et al., 2015), (Li et al., 2014).

Anti-Inflammatory and Antioxidant Effects

Isorhamnetin exhibits significant anti-inflammatory and antioxidant effects. Studies show its ability to reduce proinflammatory cytokines and reactive oxygen species (ROS) generation, suggesting potential in treating neuroinflammatory diseases and oxidative stress-related conditions (Kim et al., 2018), (Sun et al., 2012).

Hepatoprotective and Cardioprotective Effects

Isorhamnetin demonstrates protective effects on the liver and heart. It inhibits apoptosis and autophagy in liver cells and prevents cardiac hypertrophy by blocking specific signaling pathways (Lu et al., 2018), (Gao et al., 2017).

Neuroprotective Effects

Isorhamnetin has shown potential in alleviating cognitive impairments and neuroinflammation, indicating its potential as a nutritional intervention for metabolic syndrome-related cognitive complications (Mulati et al., 2021).

Antimicrobial Activity

Isorhamnetin effectively combats bacterial infections, such as those caused by Staphylococcus aureus, by inhibiting key virulence factors and supporting cell protection against bacterial-induced injury (Jiang et al., 2016).

作用機序

The mechanism of action of Isorhamnetin 7-O-alpha-L-rhamnoside involves multiple networks of underlying molecular signaling pathways . It has been found to exhibit antiplatelet and anticoagulant properties . Different actions of flavonol on platelet activation may depend on their binding ability to various receptors on blood platelets .

Safety and Hazards

特性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3/t8-,16-,18+,20+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQFMBLUUSGXQY-FDTPGTFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)